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This document provides a detailed overview and experimental protocols for the structural
verification of antibody-drug conjugates (ADCs) using mass spectrometry (MS). ADCs are
complex biotherapeutics, and rigorous analytical characterization is essential to ensure their
safety and efficacy. Mass spectrometry is a powerful tool that provides critical information on
the overall structure, drug-to-antibody ratio (DAR), conjugation sites, and glycosylation profiles
of ADCs.

Introduction to ADC Structural Complexity

Antibody-drug conjugates are comprised of a monoclonal antibody (mAb) covalently linked to a
potent cytotoxic drug via a chemical linker. This tripartite structure introduces significant
heterogeneity that requires a multi-level analytical approach for comprehensive
characterization. Key structural attributes that need to be verified include:

 Intact Mass and Drug-to-Antibody Ratio (DAR): Determining the molecular weight of the
intact ADC and the distribution of drug molecules per antibody is crucial as it directly impacts
potency and safety.[1][2][3]
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e Subunit and Fragment Analysis: Analysis of antibody subunits (e.qg., light chain and heavy
chain) helps to confirm the overall structural integrity and provides a more detailed view of
drug conjugation.[4][5]

o Peptide Mapping and Conjugation Site Identification: Precisely identifying the amino acid
residues where the drug is conjugated is critical for understanding structure-activity
relationships and ensuring manufacturing consistency.[6][7][8][9][10]

o Glycosylation Profiling: The glycosylation pattern of the mAb backbone can influence its
stability, efficacy, and immunogenicity.[11][12][13][14]

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers the versatility to
analyze ADCs at these different levels, providing a holistic view of their structure.[15][16]

Experimental Workflows for ADC Structural
Verification

A multi-tiered approach is typically employed for the thorough structural verification of ADCs.
This involves analysis at the intact, subunit, and peptide levels.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.rapidnovor.com/services/antibody-protein-characterization/drug-antibody-ratio-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9463631/
https://www.agilent.com/cs/library/applications/5991-6191EN.pdf
https://www.chromatographyonline.com/view/peptide-mapping-monoclonal-antibodies-and-antibody-drug-conjugates-using-micro-pillar-array-column-2
https://www.agilent.com/cs/library/applications/an-antibody-drug-conjugate-analysis-6545xt-5994-7922en-agilent.pdf
https://www.creative-biolabs.com/adc/conjugation-site-analysis-by-ms-ms-protein-sequencing.htm
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_15
https://www.cysonline.org/2025/05/27/analyzing-glycosylation-profiles-with-mass-spectrometric-analysis-a-transformative-development-in-bioconjugation-techniques-and-drug-development/
https://www.iscaconsortium.org/analyzing-glycosylation-patterns-with-ms-analysis-a-revolutionary-development-in-bioconjugate-research-and-pharmaceutical-development/
https://www.sym-bio.com/analyzing-glycosylation-profiles-with-mass-spectrometry-a-pivotal-development-in-bioconjugation-and-drug-discovery/
https://www.synaptosoft.com/investigating-glycan-structures-with-mass-spectrometry-a-transformative-development-in-bioconjugation-and-pharmaceutical-development/
https://www.criver.com/resources/meeting-challenges-antibody-drug-conjugate-characterization-lc-msms
https://pmc.ncbi.nlm.nih.gov/articles/PMC7322744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Intact Mass Analysis

[ Intact ADC Sample ]

[ Deglycosylation (optional, e.g., PNGase F)]

l

Native SEC-MS or
Reversed-Phase LC-MS

Deconvolution &

DAR Calculation

4 Subunit Analysis

ADC Sample

[ Reduction (e.g., DTT)]

[ Reversed-Phase LC-MS ]

Mass Determination &

DAR Distribution

4 )

Peptide Mapping

ADC Sample

Denaturation, Reduction,
& Alkylation
Enzymatic Digestion
(e.g., Trypsin)
[ Reversed-Phase LC-MS/MS ]

Peptide Identification &
Conjugation Site Mapping

Click to download full resolution via product page

Figure 1: Overall workflow for ADC structural verification by mass spectrometry.

Protocols for Mass Spectrometry Analysis of ADCs
Intact Mass Analysis for DAR Determination

Intact mass analysis provides the molecular weight of the entire ADC, allowing for the
determination of the average DAR and the distribution of different drug-loaded species.[1][2]
Native size-exclusion chromatography-mass spectrometry (SEC-MS) is often preferred for
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cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains.[3]
[16]

Protocol: Intact Mass Analysis using LC-MS
e Sample Preparation:

o For glycosylated analysis, dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL
in a suitable buffer (e.g., phosphate-buffered saline).

o For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans,
which simplifies the mass spectrum.[1][17] Follow the enzyme manufacturer's protocol.

o Desalting is often required prior to MS analysis to improve data quality.[18]
e LC-MS System and Conditions:
o Liquid Chromatography:

» Column: For native conditions, use a size-exclusion column (e.g., Agilent AdvanceBio
SEC). For denaturing conditions, a reversed-phase column (e.g., Agilent Poroshell
300SB-C8) can be used.[1][19]

= Mobile Phase A: 0.1% Formic acid in water.[1]
» Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
» Gradient: A shallow gradient optimized for the specific ADC.
» Flow Rate: 0.2-0.5 mL/min.[1][6]
s Column Temperature: 75°C for reversed-phase.[1]
o Mass Spectrometry:

» [nstrument: A high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent
6545XT, SCIEX X500B) or Orbitrap (e.g., Thermo Scientific Q Exactive) is
recommended.[1][20]
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» |onization Mode: Electrospray ionization (ESI) in positive ion mode.

» Mass Range: 900-4000 m/z.[1]

o Data Analysis:

o Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC
species.

o Calculate the average DAR by taking the weighted average of the different drug-loaded
species.[1]

o Software such as BioPharmaView™ or MassHunter BioConfirm can be used for data
processing.[1][8]

Subunit Analysis

Reducing the inter-chain disulfide bonds of the ADC yields its constituent light and heavy
chains. Analyzing these subunits provides higher resolution and sensitivity compared to intact
mass analysis and helps to localize the drug conjugation to specific chains.[4]

Protocol: Subunit Analysis by LC-MS
e Sample Preparation:

o Reduce the ADC sample by adding a reducing agent such as dithiothreitol (DTT) and
incubating at 37°C for 30 minutes.[9]

o The sample is then ready for direct injection onto the LC-MS system.
e LC-MS System and Conditions:
o Liquid Chromatography:

= Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-
S).[19]
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= Mobile Phase and Gradient: Similar to intact reversed-phase analysis, optimized for the
separation of light and heavy chains.

o Mass Spectrometry:
» [nstrument: High-resolution mass spectrometer (Q-TOF or Orbitrap).
» |onization Mode: ESI in positive ion mode.
o Data Analysis:
o Deconvolute the mass spectra corresponding to the light and heavy chain peaks.

o Determine the mass of the unconjugated and conjugated chains to confirm drug loading
on each subunit.

Peptide Mapping for Conjugation Site Identification

Peptide mapping is the gold standard for identifying the precise location of drug conjugation at
the amino acid level.[6][7][8][9] This "bottom-up™ approach provides the highest level of
structural detail.[4]
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Figure 2: Detailed workflow for peptide mapping of ADCs.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b12427514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol: Peptide Mapping by LC-MS/MS
e Sample Preparation:
o Denaturation, Reduction, and Alkylation:
» Denature the ADC in a buffer containing 8 M urea.[9]
» Reduce the disulfide bonds with DTT at 37°C.[9]
» Alkylate the free cysteines with iodoacetamide (IAM) in the dark at room temperature.[9]
o Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange.[9]
o Enzymatic Digestion:

» Digest the protein with a specific protease, most commonly trypsin, which cleaves at the
C-terminal side of lysine and arginine residues.[9] The enzyme-to-protein ratio is
typically 1:20 to 1:50 (w/w).

» Incubate at 37°C for 4-18 hours.
e LC-MS/MS System and Conditions:
o Liquid Chromatography:

= Column: A high-resolution reversed-phase column (e.g., Agilent AdvanceBio Peptide
Mapping).[6]

= Mobile Phase A: 0.1% Formic acid in water.
= Mobile Phase B: 0.1% Formic acid in acetonitrile.

» Gradient: A long, shallow gradient (e.g., 60 minutes) is used to achieve optimal
separation of peptides.[6]

» Flow Rate: 0.5 mL/min.[6]

o Mass Spectrometry:
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» [nstrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

» Acquisition Mode: Data-dependent acquisition (DDA), where the instrument
automatically selects the most intense precursor ions for fragmentation (MS/MS).

» Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional
dissociation (HCD). Electron-transfer dissociation (ETD) can be useful for localizing
conjugation sites on peptides with multiple potential modification sites.[3]

o Data Analysis:

o Use specialized software (e.g., MassHunter BioConfirm, Byos) to search the MS/MS data
against the antibody sequence to identify peptides.

o The mass shift corresponding to the drug-linker moiety is used to identify conjugated

peptides.

o The MS/MS fragmentation pattern of the conjugated peptides confirms the specific amino

acid residue of conjugation.[9]

Glycosylation Analysis

Characterizing the glycan profile of an ADC is important as it can impact the antibody's
function.[11][12][13][14]

Protocol: N-Glycan Analysis
e Sample Preparation:
o Glycan Release: N-glycans are released from the ADC using the enzyme PNGase F.[13]

o Labeling: The released glycans are typically labeled with a fluorescent tag (e.qg., 2-
aminobenzamide) to enhance detection.

¢ LC-MS System and Conditions:

o Liquid Chromatography:
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= Column: A HILIC (hydrophilic interaction liquid chromatography) column is used to
separate the labeled glycans.

» Detection: Fluorescence detection followed by mass spectrometry.

o Mass Spectrometry:
= Instrument: A high-resolution mass spectrometer.

» Data Analysis: The glycan structures are identified based on their mass and
fragmentation patterns.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the mass spectrometric
analysis of ADCs.

Table 1: Intact Mass Analysis of a Lysine-Linked ADC (Example: T-DM1)

DAR Species Observed Mass (Da) Relative Abundance (%)
DARO 145,160 5
DAR 1 146,140 15
DAR 2 147,120 25
DAR 3 148,100 30
DAR 4 149,080 15
DAR 5 150,060 7
DAR 6 151,040 2
DAR 7 152,020 1
DAR 8 153,000 <1
Average DAR 35
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Data is illustrative and will vary depending on the specific ADC batch. A study on T-DM1
calculated an average DAR of 3.49.[1] Another study identified 26 conjugation sites on T-DML1.

[8]

Table 2: Subunit Analysis of a Cysteine-Linked ADC

Subunit Observed Mass (Da) Drug Load
Light Chain (Lc) 23,500 0
Light Chain (Lc) + 1 Drug 24,700 1
Heavy Chain (Hc) 50,200 0
Heavy Chain (Hc) + 1 Drug 51,400 1
Heavy Chain (Hc) + 2 Drugs 52,600 2
Heavy Chain (Hc) + 3 Drugs 53,800 3

Data is illustrative. A study on a model cysteine-linked ADC showed the generation of six
unique subunits upon reduction.[5]

Conclusion

Mass spectrometry is an indispensable tool for the structural verification of antibody-drug
conjugates. By employing a multi-level approach encompassing intact mass analysis, subunit
analysis, and peptide mapping, researchers can obtain a comprehensive understanding of
critical quality attributes such as DAR, conjugation site, and glycosylation. The detailed
protocols and workflows presented in this application note provide a robust framework for the
accurate and reliable characterization of these complex biotherapeutics, supporting their
development and ensuring their quality, safety, and efficacy. The use of automated sample
preparation and advanced data analysis software can further streamline these workflows.[8]
[21]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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